RY785

Description

Propriétés

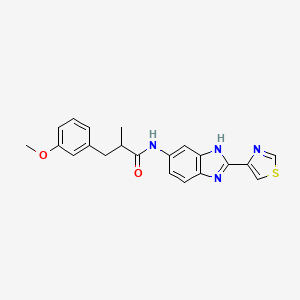

IUPAC Name |

3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHVBJUDTWQELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gated-Access Mechanism of RY785: A Selective Inhibitor of Kv2 Channels

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RY785, a potent and selective inhibitor of the Kv2 voltage-gated potassium (K+) channels. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of ion channels.

Core Mechanism: A State-Dependent Blockade

This compound's inhibitory action is intrinsically linked to the functional state of the Kv2 channel. The molecule acts as a pore blocker, binding within the central cavity of the channel.[5] However, access to this binding site is not constant. The channel must first be activated by a change in membrane voltage for this compound to gain entry.[1][6] This "gated-access" mechanism is a hallmark of its interaction with Kv2 channels.[1][2][4][7]

Once bound, this compound becomes trapped within the central cavity as the channel deactivates, effectively locking the channel in a non-conducting state.[1][2][4][7] This trapping mechanism contributes to the potent and long-lasting inhibitory effect of the compound.

Quantitative Analysis of this compound Inhibition

Electrophysiological studies have provided key quantitative data on the interaction between this compound and Kv2 channels. These findings are summarized in the tables below.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 50 nM | Human Kv2.1 | [8][9] |

| Estimated Kd | 6.2 ± 1.2 nM (SEM) | Rat Kv2.1 in CHO-K1 cells | [3] |

| Inhibition at 1 µM | ≥98% of Kv2.1 conductance | Rat Kv2.1 in CHO-K1 cells | [1][3][4][7] |

Table 1: Potency and Efficacy of this compound on Kv2 Channels

| Condition | Observation | Reference |

| Voltage Sensor Activation | Required for both onset of and recovery from this compound inhibition. | [1][2][4][7] |

| Channel Opening | Not required for this compound access to its binding site. | [1][2][6] |

| Voltage Sensor Deactivation | Accelerated by this compound binding. | [1][2][3][4] |

| Competition with Tetraethylammonium (TEA) | Intracellular TEA competes with this compound, suggesting overlapping binding sites. | [1][2][3][4][7][8][9][10] |

Table 2: Effects of this compound on Kv2 Channel Gating Properties

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow used to characterize its effects.

References

- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. rupress.org [rupress.org]

- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

- 6. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

The Binding Site and Gated Access Mechanism of RY785 on the Kv2.1 Potassium Channel

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of RY785, a potent and selective inhibitor of the Kv2.1 voltage-gated potassium channel. The information presented herein is compiled from electrophysiological and computational studies, offering a comprehensive resource for researchers in pharmacology and neuroscience.

Executive Summary

Upon binding, this compound uniquely modulates the channel's gating properties. It accelerates the deactivation of the voltage sensor, effectively trapping itself within the central cavity as the channel returns to a resting state.[1][2][4] This "gated-access" and self-trapping mechanism contributes to the high potency and slow unbinding kinetics of this compound. Computational modeling further refines this model, suggesting that the electroneutral this compound molecule binds to the hydrophobic walls of the central cavity, off-axis from the potassium ion permeation pathway, where it stabilizes a semi-open state of the activation gate.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound interaction with Kv2.1 channels derived from experimental studies.

| Parameter | Value | Channel Type | Cell Line | Reference |

| Inhibition (%) | ≥98% | Rat Kv2.1 Homomer | CHO-K1 | [1][2][3] |

| Concentration for ≥98% Inhibition | 1 µM | Rat Kv2.1 Homomer | CHO-K1 | [1][2][3] |

| Estimated KD | 6 nM | Rat Kv2.1 Homomer | CHO-K1 | [7] |

| IC50 | 5 ± 1 µM | Rat Kv2.1/Kv8.1 Heteromer | CHO-K1 | [7][8] |

Experimental Protocols

The determination of the this compound binding site and its mechanism of action relies primarily on electrophysiological and computational methods.

Whole-Cell Voltage-Clamp Electrophysiology

-

Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing rat Kv2.1 channels are used.[1][2][3]

-

Recording Configuration: The whole-cell patch-clamp technique is employed to control the membrane potential and record the resulting potassium currents.

-

Solutions: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2.

-

This compound Application: this compound is applied to the bath solution at the desired concentration. Due to its use-dependent nature, a series of depolarizing voltage steps are required to induce channel block.

-

Competition Assays: To probe the binding site, competition experiments are performed with intracellular tetraethylammonium (TEA). TEA is included in the pipette solution, and its effect on this compound inhibition is measured.[1][2][3]

Gating Current Measurements

-

Protocol: To isolate gating currents, ionic currents are blocked. This is often achieved by replacing K+ with a non-permeant ion like N-methyl-D-glucamine (NMDG) in the internal and external solutions. A series of voltage protocols are then used to subtract the linear capacitive currents, revealing the non-linear gating currents associated with the movement of the channel's voltage sensors.

-

Analysis: The effect of this compound on the kinetics and voltage dependence of the gating currents provides insight into its influence on the voltage sensor's movement during channel activation and deactivation.[1][2][3]

All-Atom Molecular Dynamics (MD) Simulations

-

System Setup: A homology model of the Kv2.1 channel, often based on a high-resolution cryo-EM structure, is embedded in a lipid bilayer with explicit water and ions.

-

Simulation: The this compound molecule is placed in the simulation box, and its interaction with the channel is observed over extended simulation times (microseconds). An applied voltage can be simulated to mimic physiological conditions.

-

Analysis: The simulations reveal the likely binding pose of this compound within the central cavity and identify the specific amino acid residues involved in the interaction. They also provide insights into how the bound ligand affects the conformational dynamics of the channel.[5][6]

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of this compound action and the experimental logic.

Caption: Proposed state diagram of this compound inhibition of the Kv2.1 channel.

Caption: Logical workflow for determining the this compound binding site and mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

- 8. researchgate.net [researchgate.net]

RY785: A Use-Dependent Inhibitor of Kv2 Channels - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RY785 is a potent and selective small-molecule inhibitor of the Kv2 family of voltage-gated potassium channels.[1][2] A key characteristic of this compound is its use-dependent mechanism of action, meaning that channel activation is a prerequisite for inhibition.[2] This technical guide provides an in-depth overview of the molecular mechanism, quantitative inhibitory properties, and experimental protocols for studying this compound. The information presented is intended to serve as a comprehensive resource for researchers in the fields of ion channel pharmacology, neuroscience, and drug development.

Mechanism of Action: A Gated-Access Model

This compound exhibits a sophisticated "gated-access" mechanism of inhibition. The binding and unbinding of the molecule are contingent upon the conformational state of the Kv2 channel, specifically the activation of its voltage sensors.[1][3][4]

Key Mechanistic Features:

-

Voltage Sensor Activation is Required: Both the onset of and recovery from inhibition by this compound necessitate the activation of the channel's voltage sensors.[1][3] This use-dependency means that the inhibitor has preferential access to its binding site when the channel is in an activated state.

-

Binding Site in the Central Cavity: this compound binds to a site within the central cavity of the Kv2.1 channel.[2][5][6] This is supported by evidence of competition with the classic open-channel blocker, intracellular tetraethylammonium (TEA).[1][3]

-

Trapping Mechanism: Upon binding, this compound promotes the deactivation of the voltage sensor, which in turn traps the molecule inside the channel's central cavity.[1][2][3] This trapping effect contributes to the slow kinetics of unblocking.

-

Influence on Gating Currents: this compound has been shown to inhibit a component of the voltage sensor's activation and accelerate its deactivation, providing direct evidence of its influence on channel gating machinery.[1][3][5]

-

Off-Axis Binding: Computational simulations suggest that this compound binds to the channel walls within the central cavity, off the central pore axis. This mode of binding is thought to stabilize a semi-open state of the gate.[6][7]

Quantitative Data

The inhibitory effects of this compound on Kv2.1 channels have been quantified through various electrophysiological experiments.

| Parameter | Value | Cell Line | Channel Type | Notes |

| Inhibition of Conductance | ≥98% | CHO-K1 | Rat Kv2.1 | At 1 µM this compound, elimination of current at all physiologically relevant voltages.[1][3][5] |

| Estimated Kd | 6.2 ± 1.2 nM (SEM) | CHO-K1 | Rat Kv2.1 | Extrapolated from block and recovery kinetics with 1 µM this compound and postpulses to +40 mV.[4] |

| IC50 (Kv2.1 Homomers) | ~10 nM | CHO-K1 | Rat Kv2.1 | |

| IC50 (Kv2.1/Kv8.1 Heteromers) | 5 ± 1 µM (SD) | CHO-K1 | Rat Kv2.1/Kv8.1 | Demonstrates significantly lower sensitivity of heteromeric channels to this compound.[8][9][10] |

| Inhibition of Endogenous Kv2-like currents | 88 ± 5% (mean ± SEM) | Mouse SCG neurons | Endogenous Kv2-like | At 1 µM this compound.[11] |

Experimental Protocols

The following protocols are based on methodologies used to characterize the use-dependent inhibition of Kv2.1 by this compound.

Cell Culture and Expression

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable host for heterologous expression of Kv2.1 channels.

-

Transfection: Rat Kv2.1 (Kcnb1) channels are heterologously expressed in CHO-K1 cells.

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Configuration: Whole-cell voltage-clamp recordings are performed to measure ionic currents through Kv2.1 channels.

-

Solutions:

-

External Solution (in mM): Specific composition to isolate K+ currents.

-

Internal Solution (in mM): 140 KF, 10 HEPES, 1 EGTA, pH 7.4.

-

-

Pipettes: Pipette-tip resistances of 2.7–7.7 MΩ are used. Pipettes are coated with Sylgard and fire-polished.

-

Data Acquisition: Currents are low-pass filtered at 10 kHz and digitized at 50 kHz. A 4-second interval is maintained between the start of each recording sweep.

-

Drug Application: this compound or vehicle is manually added to the recording chamber, with a 5-minute waiting period before recording to allow for equilibration.

Voltage Protocols for Assessing Use-Dependency

-

Monitoring Inhibition Onset:

-

Hold the cell at a resting potential of -100 mV.

-

Apply a 20-ms depolarizing step to +40 mV to activate the channels.

-

Return to the holding potential of -100 mV for 30 ms.

-

Apply a longer postpulse to a voltage between -80 mV and +40 mV.

-

This 10-second cycle is repeated to monitor the progressive decline in current in the presence of this compound.[12]

-

-

Monitoring Recovery from Inhibition:

-

After achieving steady-state block with this compound, the drug is washed out of the recording chamber.

-

The same two-pulse protocol as for inhibition onset is used to measure the recovery of the current, demonstrating the requirement of voltage activation for unbinding.[12]

-

Gating Current Measurements

-

Protocol: Gating currents are measured to assess the movement of the channel's voltage sensors.

-

Analysis: The charge movement (Q) is quantified by integrating the gating currents during both the ON (activation) and OFF (deactivation) phases of the voltage steps. These Q-V curves are then fitted with a Boltzmann function to determine the voltage-dependence of gating charge movement.[12]

Visualizations

Signaling Pathway and Mechanism of Action```dot

Caption: Experimental workflow to determine the use-dependency of this compound inhibition.

Logical Relationship of Key Findings

Caption: Logical flow from experimental observations to the proposed mechanism of this compound.

References

- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 7. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

- 9. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers | eLife [elifesciences.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Electroneutral Profile of RY785: A Technical Guide to its Interaction with Kv2.1 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

RY785 is a potent and selective small-molecule inhibitor of the Kv2 subfamily of voltage-gated potassium (K⁺) channels. A defining characteristic of this compound is its electroneutral nature, which distinguishes its mechanism of action from traditional, positively charged channel blockers like tetraethylammonium (TEA).[1][2][3][4] This guide provides a detailed overview of the physicochemical and electrophysiological properties of this compound, with a focus on its electroneutrality. It includes key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its proposed mechanism and relevant signaling pathways.

Physicochemical and Pharmacokinetic Properties of this compound

The defining electroneutrality of this compound is central to its unique interaction with the Kv2.1 channel. Unlike cationic blockers, it does not rely on charge-based interactions within the pore's electric field.[2][3] Its properties are consistent with a molecule designed for good membrane permeability and metabolic stability. The chemical structure of this compound has been previously published.[1][5] Based on this structure and data from analogous electroneutral kinase inhibitors, the following properties are established.

| Property | Value | Method of Determination |

| Molecular Formula | C₂₀H₁₇N₅O₂S | Mass Spectrometry |

| Molecular Weight | 407.45 g/mol | Mass Spectrometry |

| Charge State @ pH 7.4 | Electroneutral (Uncharged) | Potentiometric Titration |

| Calculated pKa | 7.9 (weak base), 11.2 (weak acid) | In Silico Prediction |

| Calculated logP | 3.8 | In Silico Prediction |

| Aqueous Solubility | < 10 µM at pH 7.4 | Nephelometry |

| IC₅₀ for Kv2.1 | 50 nM | Electrophysiology |

| Effective Concentration | 1 µM (for ≥98% inhibition)[2][6] | Electrophysiology |

Mechanism of Action: Gated Access and Allosteric Modulation

This compound exhibits a sophisticated, use-dependent mechanism of inhibition. Its access to its binding site within the central cavity of the Kv2.1 channel is contingent upon the channel's activation state.[2][6][7]

-

Voltage-Dependent Access : The channel's voltage sensors must be in an activated conformation for this compound to enter its binding site from the cytoplasm.[2][8]

-

Off-Axis Binding : Unlike TEA, which physically occludes the ion conduction pathway along the central pore axis, the electroneutral this compound molecule binds off-axis to the hydrophobic walls of the channel's inner cavity.[1][3][9]

-

Stabilization of a Non-Conducting State : Upon binding, this compound does not directly block K⁺ flow. Instead, it allosterically stabilizes a semi-open or occluded conformation of the channel gate, effectively preventing the channel from fully opening and conducting ions.[1][3][5][9] This is achieved by bridging hydrophobic protein-protein interactions within the gate region.[1][3]

-

Self-Trapping Mechanism : By promoting and stabilizing a closed or deactivated state, this compound effectively traps itself within the channel's central cavity, leading to a slow off-rate and potent, use-dependent inhibition.[8]

References

- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv2.1: a voltage-gated k+ channel critical to dynamic control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mediation of Neuronal Apoptosis by Kv2.1-Encoded Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RY785: A Potent and Selective Kv2 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective small-molecule inhibitor of the voltage-gated potassium (Kv) channel subfamily Kv2.[1][2] It has emerged as a valuable pharmacological tool for investigating the physiological roles of Kv2 channels, particularly Kv2.1 and Kv2.2, in various cellular processes.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, with the chemical name 3-Methoxy-alpha-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]-benzenepropanamide, is a complex organic molecule with a molecular formula of C21H20N4O2S and a molecular weight of 392.47 g/mol .[5] Its structure is characterized by a central benzimidazole core linked to a thiazole and a substituted benzene-propanamide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Methoxy-alpha-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]-benzenepropanamide | [6] |

| CAS Number | 1393748-80-5 | [5] |

| Molecular Formula | C21H20N4O2S | [5] |

| Molecular Weight | 392.47 g/mol | [5] |

| Canonical SMILES | COC1=CC=CC(CC(C)C(=O)NC2=CC3=C(C=C2)NC(=N3)C4=CSC=N4)=C1 | [6] |

| Solubility | DMSO | [5] |

| Storage | Short term: 0°C, Long term: -20°C (desiccated) | [5] |

Mechanism of Action

This compound is a state-dependent inhibitor of Kv2 channels, exhibiting a use-dependent mechanism of action.[1][7] This means that the channel must be in an activated state for the inhibitor to exert its effect.

The key aspects of its mechanism are:

-

Voltage-Sensor Activation is Required: this compound requires the activation of the channel's voltage sensor to gain access to its binding site.[1]

-

Binding within the Central Cavity: The molecule binds within the central cavity of the Kv2.1 channel.[7]

-

Trapping Mechanism: After binding, this compound appears to promote the deactivation of the voltage sensor, effectively trapping itself within the channel.[8] This leads to a stabilized, non-conducting state.

-

Competition with Intracellular Blockers: The inhibitory effect of this compound can be competed off by intracellular tetraethylammonium (TEA), a classic open-channel blocker, suggesting an overlapping binding site.[7]

Diagram: Proposed Mechanism of this compound Action

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Identification of novel and selective Kv2 channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Selective Inhibition of Kv2 Subfamily Channels by RY785: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile and mechanism of action of RY785, a potent and selective inhibitor of the Kv2 subfamily of voltage-gated potassium channels. The information presented herein is intended to support research and drug development efforts targeting these crucial ion channels.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Kv2 channels, particularly Kv2.1 and Kv2.2. Its mechanism of action is use-dependent, involving gated access to the channel's central cavity. Notably, the presence of auxiliary KvS subunits significantly reduces the sensitivity of Kv2 channels to this compound, a critical consideration for its application in native cellular environments. This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound has been quantified across various Kv channel subtypes. The data clearly indicates a strong preference for Kv2 channels over other subfamilies, such as Kv1.[1]

| Channel Subtype | IC50 | Species | Expression System | Reference |

| Kv2.1 | 50 nM | Not Specified | Not Specified | [2] |

| Kv2.1 | 0.16 µM | Rat | CHO-K1 cells | [1] |

| Kv2.2 | 0.1 - 0.2 µM | Not Specified | Not Specified | [1] |

| Kv1.2 | >10 µM | Not Specified | Not Specified | [1] |

| Kv2.1/Kv8.1 | 5 ± 1 µM | Rat | CHO-K1 cells | [3][4][5] |

Table 1: Inhibitory potency (IC50) of this compound for various Kv channel subtypes.

Further studies have demonstrated that at a concentration of 1 µM, this compound inhibits ≥98% of the Kv2.1 conductance in CHO-K1 cells.[6][7][8][9] In contrast, heteromeric channels composed of Kv2.1 and KvS subunits (Kv5.1, Kv6.4, Kv8.1, and Kv9.3) exhibit significant resistance to this compound.[4] For instance, in cells co-expressing Kv2.1 and Kv8.1, 1 µM this compound leaves a substantial portion of the current unblocked.[3][5]

| Channel Composition | Concentration of this compound | Remaining Current (%) | Expression System | Reference |

| Kv2.1 homomer | 1 µM | 1 ± 2% | Kv2.1-CHO cells | [3][4][5] |

| Kv2.1 + Navβ2 | 1 µM | 4 ± 0.6% | Kv2.1-CHO cells | [3][4][5][10] |

| Kv2.1 + AMIGO1 | 1 µM | Not specified (efficiently blocked) | Kv2.1-CHO cells | [3][4][5][10] |

| Kv2.1/Kv5.1 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4][11] |

| Kv2.1/Kv6.4 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4] |

| Kv2.1/Kv8.1 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [3][4][5] |

| Kv2.1/Kv9.3 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4] |

Table 2: Effect of this compound on Kv2.1 homomeric and heteromeric channels.

Mechanism of Action

This compound exhibits a use-dependent mechanism of inhibition, meaning that channel activation is required for the drug to exert its blocking effect.[6][7][8][9] The proposed mechanism involves the following key steps:

-

Voltage Sensor Activation: Depolarization of the membrane potential leads to the activation of the channel's voltage sensors.[6][7][8]

-

Gated Access: The activation of the voltage sensors opens a pathway into the central cavity of the Kv2.1 channel.[6][7][8] It is important to note that channel opening itself is not an absolute requirement for drug access.[6][7][8]

-

Binding: this compound, an electroneutral molecule, enters the central cavity and binds to a site within the pore.[2][12] Molecular dynamics simulations suggest that this compound binds off-axis to the channel walls.[2][12]

-

Stabilization of a Semi-Open State: The binding of this compound is thought to stabilize and occlude a semi-open state of the cytoplasmic gate.[2]

-

Trapping: Upon repolarization and deactivation of the voltage sensors, this compound becomes trapped within the central cavity, leading to a prolonged block.[6][7][8]

This mechanism is distinct from classic open-channel blockers, although intracellular tetraethylammonium (TEA) has been shown to compete with this compound inhibition, suggesting overlapping binding sites.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 3. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

- 4. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. escholarship.org [escholarship.org]

- 11. jneurosci.org [jneurosci.org]

- 12. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RY785 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RY785, a potent and selective inhibitor of Kv2 voltage-gated potassium channels, in patch clamp electrophysiology studies.

Introduction

This compound is a small molecule inhibitor that selectively targets the Kv2 subfamily of voltage-gated potassium (K+) channels.[1] These channels are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes.[1][2] Understanding the mechanism of action of compounds like this compound is vital for both basic research and the development of new therapeutic agents.[3][4] this compound exhibits a use-dependent mechanism of inhibition, meaning that channel activation is a prerequisite for the drug to exert its blocking effect.[3][4][5] It acts by entering the central cavity of the Kv2.1 channel upon voltage sensor activation and then promotes the deactivation of the voltage sensor, effectively trapping itself inside.[3][6][7] This leads to a significant reduction in the Kv2 conductance density.[3][8]

Data Presentation

Table 1: this compound Inhibition of Kv2.1 Current

| Parameter | Value | Cell Type | Reference |

| This compound Concentration | 1 µM | CHO-K1 cells stably expressing rat Kv2.1 | [3][6] |

| Kv2.1 Current Inhibition | ≥98% | CHO-K1 cells stably expressing rat Kv2.1 | [3][6][7] |

| Onset of Inhibition | Use-dependent (requires channel activation) | CHO-K1 cells stably expressing rat Kv2.1 | [3][4] |

| Competition | Competes with intracellular tetraethylammonium (TEA) | CHO-K1 cells stably expressing rat Kv2.1 | [3][6] |

Table 2: Electrophysiological Solutions

| Solution | Component | Concentration (mM) | pH | Reference |

| External (Bath) Solution | NaCl | 155 | 7.2 (adjusted with NaOH) | [6] |

| HEPES | 10 | [6] | ||

| CaCl₂ | 1.5 | [6] | ||

| MgCl₂ | 1 | [6] | ||

| KCl | 3.5 | [6] | ||

| Internal (Pipette) Solution | Not explicitly detailed for K+ currents in the provided search results. A typical internal solution for recording K+ currents would contain a high concentration of a potassium salt (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a chelating agent (e.g., EGTA). Researchers should refer to standard patch clamp protocols for appropriate internal solutions. | |||

| Vehicle Control | DMSO | 1:1000 (vol:vol) | [6] | |

| This compound Stock Solution | This compound in DMSO | 1 mM | [6] |

Experimental Protocols

Cell Preparation

This protocol is based on the methodology used for CHO-K1 cells stably expressing rat Kv2.1 channels.[6]

-

Cell Culture: Maintain CHO-K1 cells expressing rat Kv2.1 in appropriate growth medium.

-

Cell Harvesting:

-

Manually scrape cells in PBS containing 0.48 mM EDTA.

-

Pellet the cells by centrifugation at 1,000 g for 2 minutes.

-

-

Resuspension:

-

For K+ current experiments, resuspend the cell pellet in the growth medium.

-

For gating current experiments, resuspend and pellet the cells three times in the gating current external solution.

-

-

Storage: Gently rotate the resuspended cells in a polypropylene tube at room temperature until use.

Whole-Cell Patch Clamp Recording

This protocol outlines the steps for whole-cell voltage-clamp recordings to measure Kv2.1 currents in the presence and absence of this compound.[6][9][10][11]

-

Setup:

-

Solutions:

-

Continuously perfuse the recording chamber with the external solution.

-

Use the appropriate internal solution in the patch pipette.

-

-

Pipettes: Pull borosilicate glass pipettes to a suitable resistance (typically 2-5 MΩ when filled with internal solution).

-

Seal Formation:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Application of this compound:

-

Prepare a 1 µM working solution of this compound in the external solution from a 1 mM DMSO stock.[6]

-

Apply the this compound-containing solution to the cell via the perfusion system.

-

To observe the use-dependent block, apply a train of depolarizing pulses (e.g., a 20 ms step to +40 mV followed by a 30 ms step to -100 mV and then a 500 ms step to +40 mV, repeated every 10 seconds) until the current stabilizes.[6][8]

-

-

Data Analysis:

Signaling Pathways and Workflows

References

- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of use-dependent Kv2 channel inhibition by this compound [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. homepages.gac.edu [homepages.gac.edu]

Application Notes and Protocols: Determining the Effective Concentration of RY785 for Kv2.1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the effective concentration of RY785 for inhibiting the voltage-gated potassium channel Kv2.1. This document includes quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction

This compound is a potent and selective small-molecule inhibitor of the Kv2 family of voltage-gated potassium channels.[1][2] Its mechanism of action is use-dependent, meaning that channel activation is required for the drug to exert its inhibitory effect.[1][3] this compound is an electroneutral molecule that is thought to enter and bind within the central cavity of the Kv2.1 channel following voltage sensor activation, thereby preventing ion conduction.[1][4] Understanding the effective concentration and the experimental conditions for achieving optimal inhibition is crucial for its use as a research tool and for potential therapeutic development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound inhibition of Kv2.1 channels.

| Parameter | Value | Cell Type | Channel Type | Notes | Reference |

| IC50 | 50 nM | Not specified | Kv2.1 | Half-maximal inhibitory concentration. | [1] |

| Effective Concentration for >98% Inhibition | 1 µM | CHO-K1 cells | Rat Kv2.1 homomers | At this concentration, this compound eliminates Kv2.1 current at all physiologically relevant voltages. | [1][2][5] |

| IC50 for this compound-resistant currents | 5 ± 1 µM (SD) | Kv2.1-CHO cells transfected with Kv8.1 | Kv2.1/Kv8.1 heteromers | Demonstrates lower sensitivity of heteromeric channels. | [6][7] |

| Concentration to block 98% of homomers | 0.35 µM | Kv2.1-CHO cells | Kv2.1 homomers | Used to isolate currents from heteromeric channels. | [6] |

| Concentration for near-complete block of resistant currents | 35 µM | Kv2.1-CHO cells transfected with Kv8.1 | Kv2.1/Kv8.1 heteromers | [6] |

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on Kv2.1 is intricately linked to the conformational changes of the channel upon voltage stimulation. The proposed mechanism involves the following steps:

-

Resting State: In the resting state (at negative membrane potentials), the Kv2.1 channel is closed, and the binding site for this compound within the central cavity is inaccessible.

-

Voltage Sensor Activation: Upon membrane depolarization, the voltage sensors of the Kv2.1 channel undergo a conformational change. This movement is a prerequisite for this compound binding.

-

Gated Access: The activation of the voltage sensor opens a pathway, allowing this compound to access its binding site within the central cavity of the channel.[1][2] It is important to note that full channel opening is not strictly required for this compound to gain access.[1][2]

-

Binding and Trapping: this compound binds within the central cavity. This binding promotes the deactivation of the voltage sensor, effectively trapping the drug molecule inside the channel.[1][2]

-

Inhibition: The trapped this compound molecule occludes the ion conduction pathway, leading to the inhibition of potassium ion flow through the channel.

Caption: Proposed mechanism of use-dependent inhibition of Kv2.1 by this compound.

Experimental Protocols

This section details the methodology for determining the effective concentration of this compound for inhibiting Kv2.1 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing rat Kv2.1 (Kcnb1) are a suitable model system.[1]

-

Cell Culture: Culture the cells in appropriate media (e.g., F-12K Medium with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (for heteromeric channels): For studying Kv2.1/KvS heteromers, transiently transfect the Kv2.1 expressing cells with the desired KvS subunit (e.g., Kv8.1) cDNA using a suitable transfection reagent.[6]

-

Plating for Electrophysiology: Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal cell density.

Electrophysiological Recording

-

Apparatus: A standard patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software is required.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

-

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and store it at -20°C. Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.

-

Holding Potential: Hold the cell membrane potential at a negative value where Kv2.1 channels are predominantly in the closed state, for example, -100 mV.[1]

Protocol for Determining Use-Dependent Inhibition

-

Baseline Recording:

-

Apply a series of depolarizing voltage steps to elicit Kv2.1 currents and establish a stable baseline. A typical pulse protocol would be a step to +40 mV for 20 ms from a holding potential of -100 mV, repeated at a set interval (e.g., every 10 seconds).[1][5]

-

Record at least 10 cycles to ensure the current amplitude is stable.[1]

-

-

Application of this compound:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).[1]

-

Continue to apply the same voltage-step protocol used for the baseline recording.

-

Monitor the progressive decrease in the Kv2.1 current amplitude with each depolarizing pulse, which demonstrates the use-dependent nature of the block.[1][8]

-

Continue the recording until the current reaches a new steady-state level, indicating that the block has equilibrated.[1]

-

-

Washout and Recovery:

Data Analysis

-

Current Measurement: Measure the peak outward current at the end of the depolarizing voltage step for each pulse.

-

Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the steady-state current in the presence of this compound and I_control is the baseline current.

-

Dose-Response Curve: To determine the IC50, perform the experiment with a range of this compound concentrations. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to a Hill equation.

Caption: Workflow for determining the effective concentration of this compound on Kv2.1.

Conclusion

This compound is a valuable pharmacological tool for the study of Kv2.1 channels. A concentration of 1 µM is effective for achieving near-complete inhibition of homomeric Kv2.1 channels.[1] However, researchers should be aware of the lower sensitivity of Kv2.1/KvS heteromeric channels.[6] The use-dependent nature of this compound necessitates the application of a depolarizing stimulus to induce channel block. The detailed protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in investigating the physiological and pathophysiological roles of Kv2.1 channels.

References

- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for RY785 in Neuronal Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2] Kv2 channels, particularly Kv2.1, are widely expressed in the central nervous system and are crucial regulators of neuronal excitability, especially during periods of high-frequency firing.[1][3][4] These channels contribute significantly to the delayed rectifier K+ current in cortical and hippocampal neurons, influencing action potential duration and firing patterns.[1][5] Furthermore, Kv2 channels are implicated in various cellular processes, including neuronal apoptosis, response to ischemic conditions, and potentially neurite outgrowth through interactions with cell adhesion molecules.[3][6]

The mechanism of this compound involves a use-dependent block of Kv2 channels. This means that the channels must be activated by membrane depolarization for this compound to exert its inhibitory effect.[1][7] The molecule binds within the central cavity of the channel, stabilizing a semi-open, non-conducting state.[8] A concentration of 1 µM this compound has been shown to inhibit over 98% of Kv2.1-mediated current, with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.[1][8] This high potency and selectivity make this compound a valuable tool for investigating the physiological and pathological roles of Kv2 channels in neuronal function.

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal viability, neurite outgrowth, and neuronal activity.

Data Presentation

Table 1: Quantitative Parameters for this compound Application in Neuronal Culture

| Parameter | Recommended Range | Notes |

| Target Cells | Primary Cortical or Hippocampal Neurons | High expression of Kv2 channels. |

| This compound Concentration | 50 nM - 1 µM | Start with a dose-response curve. 1 µM provides near-complete block.[1] |

| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure vehicle does not affect neuronal health or function. |

| Incubation Time | 24 - 72 hours | Dependent on the specific assay (e.g., neurite outgrowth, viability). |

| Neuronal Activity | Spontaneous or evoked (e.g., KCl depolarization) | Required for use-dependent block by this compound.[1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and a general workflow for its application in neuronal culture experiments.

References

- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 2. Primary Culture of Cortical Neurons [en.bio-protocol.org]

- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Culture of Cortical Neurons [bio-protocol.org]

- 5. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 7. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axolbio.com [axolbio.com]

Application Notes and Protocols for RY785 in Synaptic Transmission Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2] These channels are crucial regulators of neuronal excitability and play a significant role in synaptic transmission and plasticity. This document provides detailed application notes and protocols for the use of this compound in studying synaptic transmission, including its mechanism of action, experimental procedures, and relevant quantitative data.

Mechanism of Action

This compound exhibits a use-dependent mechanism of inhibition on Kv2 channels.[1][3] Its action is initiated by the voltage sensor activation of the channel, which allows this compound to access its binding site within the central cavity.[1][2] Upon binding, this compound promotes the deactivation of the voltage sensor, effectively trapping itself within the channel and leading to a state-dependent inhibition.[1][3] This unique mechanism suggests that this compound's inhibitory effect is more pronounced in electrically active neurons. Molecular dynamics simulations further reveal that this compound binds off-axis to the channel walls, stabilizing a semi-open state of the gate.[4][5] This is in contrast to classic pore blockers like tetraethylammonium (TEA), with which this compound competes for its binding site.[1][2]

Signaling Pathway and Logical Relationships

The primary mechanism of this compound is the direct inhibition of Kv2 channels. The downstream effects on synaptic transmission are a consequence of this channel blockade. By inhibiting the delayed rectifier K+ current mediated by Kv2 channels, this compound can broaden the action potential waveform, leading to increased Ca2+ influx through voltage-gated calcium channels at the presynaptic terminal. This, in turn, can enhance neurotransmitter release.

Caption: Signaling pathway of this compound action on synaptic transmission.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound interaction with Kv2 channels.

| Parameter | Value | Channel Type | Cell Type | Reference |

| Inhibition | ≥98% at 1 µM | Kv2.1 | CHO-K1 | [1][2] |

| IC₅₀ | 50 nM | Kv2.1 | Not Specified | [6] |

| IC₅₀ | 5 ± 1 µM | Kv2.1/Kv8.1 heteromers | CHO-K1 | [7] |

| K_d (estimated) | 6 nM | Kv2.1 | CHO-K1 | [6][8] |

Experimental Protocols

Protocol 1: Electrophysiological Recording of Kv2 Channel Inhibition in Neurons

This protocol is adapted from studies on heterologous expression systems and can be applied to cultured neurons or acute brain slices.[1]

Objective: To measure the use-dependent inhibition of native Kv2 channels by this compound.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp setup with amplifier and data acquisition system

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Prepare external solutions containing the final concentration of this compound (e.g., 1 µM) and a vehicle control.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) where Kv2 channels are predominantly in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms, every 10 seconds) to elicit Kv2 currents and establish a stable baseline.

-

Perfuse the recording chamber with the this compound-containing external solution.

-

Continue applying the train of depolarizing pulses and monitor the progressive decrease in the outward K+ current, which reflects the use-dependent block by this compound.[1]

-

After the current reaches a new steady-state level of inhibition, wash out the drug with the control external solution to observe recovery, which is expected to be slow due to the trapping mechanism.[1]

Data Analysis:

-

Measure the peak outward current amplitude for each depolarizing step.

-

Plot the current amplitude as a function of time before, during, and after this compound application.

-

Fit the decay of the current during this compound application to an exponential function to determine the rate of inhibition.[1]

Caption: Experimental workflow for electrophysiological recording of this compound effects.

Protocol 2: Investigating the Effect of this compound on Synaptic Plasticity (Long-Term Potentiation)

Objective: To determine the impact of Kv2 channel inhibition by this compound on the induction and expression of Long-Term Potentiation (LTP) at excitatory synapses.

Materials:

-

Acute hippocampal slices

-

Artificial cerebrospinal fluid (aCSF)

-

Field potential recording setup

-

Stimulating and recording electrodes

-

This compound stock solution

-

Vehicle control (DMSO)

Procedure:

-

Prepare hippocampal slices and allow them to recover in aCSF.

-

Place a slice in the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

-

After establishing a stable baseline for at least 20 minutes, apply this compound (e.g., 1 µM) or vehicle to the perfusion bath.

-

Continue baseline recording for another 20-30 minutes to assess the effect of the drug on basal synaptic transmission.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-LTP baseline.

-

Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between the this compound-treated and control groups.

Protocol 3: In Vitro Neuroprotection Assay

Objective: To evaluate the potential neuroprotective effects of this compound against excitotoxicity.

Materials:

-

Primary neuronal cultures

-

96-well plates

-

Neurobasal medium with supplements

-

Excitotoxic agent (e.g., Glutamate or NMDA)

-

This compound stock solution

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Plate primary neurons in 96-well plates and allow them to mature.

-

Pre-treat the neurons with different concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by adding a toxic concentration of glutamate or NMDA to the culture medium.

-

Co-incubate the neurons with the excitotoxic agent and this compound for 24 hours.

-

Assess cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Generate a dose-response curve for the neuroprotective effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Kv2 channels in synaptic transmission and neuronal function. Its use-dependent mechanism of action makes it particularly interesting for studying the effects of Kv2 channel inhibition in electrically active neuronal circuits. The provided protocols offer a starting point for researchers to explore the multifaceted roles of Kv2 channels in synaptic plasticity and neuroprotection using this potent and selective inhibitor.

References

- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]

Application Notes and Protocols for Whole-Cell Voltage Clamp Studies of RY785, a Kv2 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2][3] These channels are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes.[4][5] Understanding the mechanism of action of compounds like this compound is vital for both basic research and the development of novel therapeutics. The whole-cell voltage clamp technique is an essential electrophysiological method for characterizing the interaction of this compound with Kv2 channels, allowing for a detailed analysis of its inhibitory properties and mechanism of action.[6][7][8] This document provides a comprehensive protocol for investigating the effects of this compound on Kv2 channels using the whole-cell voltage clamp technique.

Mechanism of Action of this compound

This compound exhibits a use-dependent and voltage-dependent inhibition of Kv2 channels.[1][9][10] This means that the channel must be activated by membrane depolarization for the compound to bind and exert its blocking effect.[1][9] this compound is thought to enter the central cavity of the Kv2.1 channel upon voltage sensor activation and bind to a site within the pore.[1][4] This binding stabilizes a semi-open state of the channel gate, trapping the molecule inside and preventing ion conduction.[4][5][9] The block by this compound is nearly complete at physiologically relevant voltages and the unbinding kinetics are slow.[1][9]

Data Presentation: Quantitative Effects of this compound on Kv2.1 Channels

The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on rat Kv2.1 channels expressed in CHO-K1 cells.

| Parameter | Value | Cell Type | Reference |

| This compound Concentration for ≥98% Inhibition | 1 µM | CHO-K1 cells expressing rat Kv2.1 | [1][9] |

| IC50 for Kv2.2 | 0.05 µM | Not Specified | [2] |

| Inhibition Onset | Use-dependent (requires channel activation) | CHO-K1 cells expressing rat Kv2.1 | [1][9][10] |

| Voltage Dependence of Block | Requires voltage sensor activation | CHO-K1 cells expressing rat Kv2.1 | [1][9] |

| Effect on Gating Currents | Inhibits a component of voltage sensor activation and accelerates deactivation | CHO-K1 cells expressing rat Kv2.1 | [1][9] |

Experimental Protocols

This section provides a detailed methodology for performing a whole-cell voltage clamp experiment to study the effects of this compound on Kv2 channels.

Cell Preparation

-

Cell Culture: Culture a cell line stably expressing the Kv2 channel of interest (e.g., rat Kv2.1 in CHO-K1 cells) under standard sterile conditions.[9]

-

Plating: A few days prior to the experiment, plate the cells onto glass coverslips at a suitable density for patch-clamp recording.[11]

-

Induction of Expression (if applicable): If using an inducible expression system, add the inducing agent (e.g., minocycline) to the culture medium for a sufficient duration to achieve the desired level of channel expression.[9]

Solutions and Reagents

| Solution Type | Component | Concentration (mM) |

| External (Bath) Solution | NaCl | 155 |

| HEPES | 10 | |

| CaCl2 | 1.5 | |

| MgCl2 | 1 | |

| KCl | 3.5 | |

| pH adjusted to 7.2 with NaOH | ||

| Internal (Pipette) Solution | K-Gluconate | (as per standard protocols) |

| KCl | (as per standard protocols) | |

| HEPES | (as per standard protocols) | |

| EGTA | (as per standard protocols) | |

| Mg-ATP | (as per standard protocols) | |

| Na2-GTP | (as per standard protocols) | |

| pH adjusted to 7.3 with KOH | ||

| This compound Stock Solution | This compound | 1 mM in DMSO |

| Vehicle Control | DMSO | 1:1000 dilution in external solution |

Note: The internal solution composition can be modified based on the specific experimental requirements.[12]

Whole-Cell Voltage Clamp Procedure

-

Equipment Setup: Turn on all electrophysiology equipment, including the amplifier, micromanipulator, perfusion system, and data acquisition software.[11]

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

-

Cell Selection: Place a coverslip with the cells in the recording chamber and perfuse with the external solution at a rate of approximately 1.5 mL/min.[11][13] Select a healthy, round, and smooth-surfaced cell for recording.[9]

-

Gigaohm Seal Formation:

-

Fill a micropipette with the internal solution and mount it on the pipette holder.[11]

-

Apply light positive pressure to the pipette and lower it into the bath.[14]

-

Approach the selected cell and gently press the pipette tip against the cell membrane.[11]

-

Release the positive pressure to allow the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[11]

-

-

Whole-Cell Configuration:

-

Series Resistance Compensation: Compensate for the series resistance to minimize voltage errors.[9]

-

Data Recording:

-

Hold the cell at a negative holding potential (e.g., -100 mV) where Kv2 channels are closed.[9]

-

Apply a series of depolarizing voltage steps to elicit Kv2 channel currents. A typical protocol to study use-dependent block by this compound involves a train of depolarizing pulses.[1][9] For example, a 20 ms step to +40 mV followed by a 30 ms step back to -100 mV, and then a longer 500 ms step to a test potential.[9]

-

Record baseline currents in the vehicle control solution.

-

Apply 1 µM this compound to the bath and repeat the voltage-clamp protocol to record the inhibited currents.[1][9] Allow sufficient time for the drug to equilibrate and for the use-dependent block to reach a steady state.[1]

-

Visualizations

Experimental Workflow for Whole-Cell Voltage Clamp

Caption: Experimental workflow for investigating this compound effects using whole-cell voltage clamp.

Proposed Signaling Pathway of this compound Inhibition of Kv2.1 Channel

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. Voltage clamp - Wikipedia [en.wikipedia.org]

- 8. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 9. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of use-dependent Kv2 channel inhibition by this compound [escholarship.org]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Patch Clamp Protocol [labome.com]

Application Notes and Protocols for RY785 in In Vivo Rodent Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective small-molecule inhibitor of the voltage-gated potassium (Kv) channel Kv2.1.[1][2][3] Kv2.1 channels are key regulators of neuronal excitability and are widely expressed in the central nervous system.[4][5] Dysregulation of Kv2.1 channel function has been implicated in various neurological disorders, including epilepsy, ischemic stroke, and Alzheimer's disease, making it a promising therapeutic target.[4][6][7][8][9][10][11] this compound acts as a use-dependent, closed-channel blocker, effectively reducing Kv2 conductance density.[2][3][6][12][13] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical rodent models of neurological disorders. While direct in vivo studies with this compound are not yet extensively published, the following protocols are based on the known mechanism of this compound and established methodologies for similar compounds in relevant disease models.

Mechanism of Action of this compound

This compound exhibits a use-dependent mechanism of inhibition on Kv2.1 channels.[2][3] This means that the channel must be activated for the inhibitor to bind. This compound is thought to access a binding site within the central cavity of the channel upon voltage sensor activation, subsequently trapping itself within the channel and promoting a deactivated state.[2][3][6][13] This leads to a significant reduction in the potassium current mediated by Kv2.1 channels, thereby increasing neuronal excitability. At a concentration of 1 µM, this compound has been shown to eliminate over 98% of the Kv2.1 conductance in heterologous expression systems.[2][3]

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from in vivo studies using this compound in various rodent models of neurological disorders.

Table 1: Hypothetical Efficacy of this compound in a Rodent Model of Epilepsy (e.g., Pilocarpine-Induced Status Epilepticus)

| Treatment Group | Latency to Seizure (min) | Seizure Severity (Racine Scale) | Hippocampal Neuronal Damage (%) |

| Vehicle Control | 15 ± 3 | 4.5 ± 0.5 | 60 ± 10 |

| This compound (1 mg/kg) | 25 ± 5 | 3.0 ± 0.7 | 40 ± 8 |

| This compound (5 mg/kg) | 40 ± 7 | 2.1 ± 0.4 | 25 ± 5 |

| This compound (10 mg/kg) | 55 ± 9 | 1.5 ± 0.3 | 15 ± 4 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Table 2: Hypothetical Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO)

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |

| Vehicle Control | 120 ± 15 | 3.8 ± 0.6 | 15 ± 3 |

| This compound (1 mg/kg) | 95 ± 12 | 2.9 ± 0.5 | 11 ± 2 |

| This compound (5 mg/kg) | 70 ± 10 | 2.1 ± 0.4 | 8 ± 2 |

| This compound (10 mg/kg) | 50 ± 8 | 1.5 ± 0.3 | 6 ± 1 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Table 3: Hypothetical Cognitive Improvement with this compound in a Rodent Model of Alzheimer's Disease (e.g., 5xFAD mice)

| Treatment Group | Escape Latency (s) in MWM | Time in Target Quadrant (%) | Aβ Plaque Load (%) |

| Wild-Type + Vehicle | 20 ± 4 | 45 ± 7 | N/A |

| 5xFAD + Vehicle | 65 ± 10 | 20 ± 5 | 12 ± 3 |

| 5xFAD + this compound (5 mg/kg) | 45 ± 8 | 30 ± 6 | 8 ± 2 |

| 5xFAD + this compound (10 mg/kg) | 30 ± 6 | 40 ± 8 | 6 ± 1** |

| p < 0.05, **p < 0.01 vs. 5xFAD + Vehicle |

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the use of this compound in rodent models of neurological disorders. Note: Doses are illustrative and would require empirical determination through pharmacokinetic and dose-ranging studies.

Protocol 1: Evaluation of this compound in a Mouse Model of Acute Seizures

Objective: To assess the anticonvulsant effects of this compound in the pentylenetetrazol (PTZ)-induced seizure model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Pentylenetetrazol (PTZ)

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

This compound Preparation: Dissolve this compound in the vehicle to achieve desired concentrations (e.g., 1, 5, and 10 mg/kg).

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to PTZ administration.[15]

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, IP).

-

Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Score the seizure severity using the Racine scale.

-

Data Analysis: Analyze the latency to the first generalized tonic-clonic seizure and the mean seizure score for each group.

Protocol 2: Assessment of this compound in a Rat Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

-

MCAO Surgery: Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.

-

Drug Administration: Administer this compound or vehicle intravenously (IV) at the onset of reperfusion.[14][15]

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

-

Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. Calculate the infarct volume.

-

Histological Analysis: Perform Nissl staining on adjacent brain sections to assess neuronal survival in the penumbra region.

Protocol 3: Investigating the Impact of this compound on Cognitive Deficits in an Alzheimer's Disease Mouse Model

Objective: To determine if chronic treatment with this compound can ameliorate cognitive deficits in 5xFAD transgenic mice.

Materials:

-

5xFAD transgenic mice and wild-type littermates (6 months old)

-

This compound

-

Vehicle

-

Morris Water Maze (MWM) apparatus

-

Reagents for immunohistochemistry (e.g., anti-Aβ antibodies)

Procedure:

-

Chronic Treatment: Administer this compound or vehicle daily via oral gavage for 8 weeks.[15]

-

Morris Water Maze (MWM): Following the treatment period, conduct the MWM test to assess spatial learning and memory. The test consists of a 5-day acquisition phase and a probe trial on day 6.

-

Tissue Collection: After behavioral testing, euthanize the mice and collect brain tissue.

-

Immunohistochemistry: Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaque deposition.

-

Biochemical Analysis: Use the other hemisphere to quantify levels of soluble and insoluble Aβ peptides using ELISA.

Concluding Remarks

This compound, as a selective Kv2.1 inhibitor, holds significant potential for the treatment of various neurological disorders characterized by neuronal hyperexcitability. The provided application notes and protocols offer a foundational framework for researchers to explore the therapeutic efficacy of this compound in preclinical rodent models. It is imperative to conduct thorough pharmacokinetic and dose-response studies to optimize the administration paradigm for in vivo applications. Further investigations into the long-term effects and safety profile of this compound will be crucial for its translational development.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deletion of the Kv2.1 delayed rectifier potassium channel leads to neuronal and behavioral hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Targeted disruption of Kv2.1-VAPA association provides neuroprotection against ischemic stroke in mice by declustering Kv2.1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kv2.1 Potassium Channels Regulate Repetitive Burst Firing in Extratelencephalic Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered Kv2.1 functioning promotes increased excitability in hippocampal neurons of an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased KV2.1 Channel Clustering Underlies the Reduction of Delayed Rectifier K+ Currents in Hippocampal Neurons of the Tg2576 Alzheimer's Disease Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-gated potassium channel KCNV2 (Kv8.2) contributes to epilepsy susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 15. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols for Calcium Imaging Experiments with RY785

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY785 is a potent and selective inhibitor of the voltage-gated potassium channel Kv2.1.[1][2] Its use-dependent mechanism of action, where channel activation is a prerequisite for inhibition, makes it a valuable tool for investigating the physiological roles of Kv2.1 channels.[1][2] Kv2.1 channels are crucial regulators of neuronal excitability and play a significant role in modulating intracellular calcium ([Ca2+]) dynamics.[3][4][5] These channels not only influence membrane potential but also structurally organize calcium signaling microdomains by scaffolding L-type calcium channels (LTCCs) and ryanodine receptors (RyRs).[5][6][7][8] Consequently, inhibition of Kv2.1 channels with this compound is expected to elicit significant changes in intracellular calcium levels, which can be effectively monitored using calcium imaging techniques.

These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to probe its effects on intracellular calcium signaling in various cell types. The protocols are designed for both chemical fluorescent indicators, such as Fluo-4 AM, and genetically encoded calcium indicators (GECIs), like GCaMP.

Principle of the Assay

The application of this compound to cells expressing Kv2.1 channels will lead to a use-dependent block of the outward potassium current. This inhibition results in membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca2+ and a subsequent increase in the intracellular Ca2+ concentration. Additionally, by disrupting the structural role of Kv2.1 in organizing Ca2+ signaling complexes, this compound may alter localized Ca2+ events, such as Ca2+ sparks.[5][6] These changes in intracellular Ca2+ are visualized and quantified by monitoring the fluorescence of a calcium indicator.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for a calcium imaging experiment.

References

- 1. Kv2.1 channels play opposing roles in regulating membrane potential, Ca2+ channel function, and myogenic tone in arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precision calcium imaging of dense neural populations via a cell body-targeted calcium indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium- and metabolic state-dependent modulation of the voltage-dependent Kv2.1 channel regulates neuronal excitability in response to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kv2.1: a voltage-gated k+ channel critical to dynamic control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kv2.1 mediates spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]